Home > Products > Screening Compounds P10929 > 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-methylphenyl)acetamide
2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-methylphenyl)acetamide - 1251626-13-7

2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-methylphenyl)acetamide

Catalog Number: EVT-3027060
CAS Number: 1251626-13-7
Molecular Formula: C20H25N3O4S
Molecular Weight: 403.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-benzyl-2-(2-oxopyridin-1(2H)-yl)propanamide (1)

Compound Description: This compound is identified as the most potent and selective non-covalent inhibitor of the β1i subunit of the immunoproteasome in a series of amide derivatives. It exhibits low/submicromolar range Ki values [].

Relevance: This compound shares a core structure with the target compound, 2-[5-(Azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-methylphenyl)acetamide. Both contain the 2-(2-oxopyridin-1(2H)-yl)acetamide moiety. The key difference lies in the substitution at the 5-position of the pyridine ring and the N-substituent of the acetamide group. In the related compound, the 5-position has a benzyl group, while the target compound has a 5-(azepan-1-ylsulfonyl) group. The N-substituent is also different, with the related compound having a benzyl group and the target compound having a 4-methylphenyl group. These variations highlight the exploration of different substituents for optimizing inhibitory activity against the immunoproteasome.

N-benzyl-2-(2-oxopyridin-1(2H)-yl)acetamide (2)

Compound Description: This compound is another amide derivative studied as a non-covalent inhibitor of the β1i subunit of the immunoproteasome. []

Relevance: This compound is structurally similar to both the target compound, 2-[5-(Azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-methylphenyl)acetamide, and the previous related compound, N-benzyl-2-(2-oxopyridin-1(2H)-yl)propanamide (1). They all share the 2-(2-oxopyridin-1(2H)-yl)acetamide core. The difference lies in the substitution at the 5-position of the pyridine ring and the alkyl chain length connecting the carbonyl group to the pyridine ring. In compound (2), the 5-position is unsubstituted, and the alkyl chain is one carbon shorter compared to compound (1). This comparison highlights the impact of subtle structural changes on the inhibitory activity against the immunoproteasome.

N-cyclohexyl-3-(2-oxopyridin-1(2H)-yl)propenamide (3)

Compound Description: This amide derivative is part of the same series as compound (1) and (2), investigated for its inhibitory activity against the β1i subunit of the immunoproteasome. []

N-butyl-3-(2-oxopyridin-1(2H)-yl)propanamide (4)

Compound Description: This is another member of the amide derivative series studied for its inhibitory activity against the β1i subunit of the immunoproteasome. []

Relevance: Compound (4), like the previous related compounds, is structurally similar to the target compound, 2-[5-(Azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-methylphenyl)acetamide, with a shared 2-(2-oxopyridin-1(2H)-yl)acetamide core. The main differences are the lack of substitution at the 5-position of the pyridine ring, the presence of a propanamide linker, and a butyl group as the N-substituent. Comparing these subtle variations provides insights into the structural requirements for effective immunoproteasome inhibition within this series of compounds.

(S)-2-(2-oxopyridin-1(2H)-yl)-N,4-diphenylbutanamide (5)

Compound Description: This amide derivative is the final compound in the series investigated for its inhibitory activity against the β1i subunit of the immunoproteasome, as discussed in the research paper. []

Relevance: Like the other related compounds, this compound exhibits structural similarities to the target compound, 2-[5-(Azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-methylphenyl)acetamide. Both share the 2-(2-oxopyridin-1(2H)-yl)acetamide core. The distinguishing features include a butanamide linker, a phenyl group at the 4-position of the butanamide linker, and another phenyl group as the N-substituent. The study of this compound within the series contributes to a comprehensive understanding of how different substitutions and linker modifications affect the inhibitory activity against the β1i subunit.

(N-(5-(Azepan-1-ylsulfonyl)-2-methoxyphenyl)-2-(quinolin-4-yl)acetamide)

Compound Description: This compound is an allosteric modulator of fumarate hydratase from Mycobacterium tuberculosis [].

Relevance: This compound is structurally related to the target compound, 2-[5-(Azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-methylphenyl)acetamide. Both compounds share the (Azepan-1-ylsulfonyl) substructure, highlighting a potential area of interest for exploring the biological activity of compounds containing this specific structural motif. Further research might reveal if these shared features contribute to their activity against different biological targets.

(N-(5-(azepan-1-ylsulfonyl)-2-methoxyphenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide)

Compound Description: This compound acts as an allosteric modulator of fumarate hydratase from Mycobacterium tuberculosis. []

Overview

2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-methylphenyl)acetamide is a complex organic compound notable for its unique structural features and potential applications in medicinal chemistry. The compound integrates a sulfonyl group, a dihydropyridine moiety, and an acetamide group, making it an interesting subject for chemical research and development. Its molecular formula is C17H22N2O3SC_{17}H_{22}N_{2}O_{3}S with a molecular weight of approximately 342.44 g/mol .

Source and Classification

This compound can be classified under organic compounds with applications in pharmaceuticals and medicinal chemistry. It is synthesized through various methods that involve multiple steps, often starting from readily available precursors. The compound's unique combination of functional groups suggests potential biological activities, making it relevant for further exploration in drug development.

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-methylphenyl)acetamide typically involves the following steps:

  1. Formation of the Azepane-1-Sulfonyl Intermediate: This initial step includes the reaction of azepane with a sulfonyl chloride in the presence of a base such as triethylamine, resulting in the formation of azepane-1-sulfonyl chloride.
  2. Cyclization to Form the Dihydropyridinyl Moiety: The azepane-1-sulfonyl chloride is then reacted with a diketone or ketoester under acidic conditions to create the dihydropyridinyl ring.
  3. Acetamide Formation: The final step involves reacting the dihydropyridinyl intermediate with 4-methylphenyl acetamide to yield the target compound.

Advanced techniques such as automated reactors and continuous flow systems may be employed for large-scale synthesis to enhance efficiency and product quality.

Chemical Reactions Analysis

Reactions and Technical Details

The compound is expected to participate in several chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The sulfonamide group can act as a leaving group in nucleophilic substitution reactions.
  2. Acid-base Reactions: The amide nitrogen can engage in protonation or deprotonation depending on the pH of the environment.
  3. Cyclization Reactions: The dihydropyridine ring can undergo electrophilic aromatic substitution or nucleophilic attack under suitable conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry, allowing for modifications that could enhance its biological activity.

Mechanism of Action

Process and Data

The mechanism of action for 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-methylphenyl)acetamide involves interactions with specific enzymes or receptors within biological systems. The sulfonamide group is likely critical for binding to target sites, modulating their activity through conformational changes or inhibition.

Preliminary studies suggest that compounds with similar structures often exhibit significant biological activities, including anti-inflammatory and anticancer properties. Further investigation into its pharmacodynamics and pharmacokinetics is necessary to elucidate its full therapeutic potential .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key physical and chemical properties include:

PropertyValue
Molecular Weight342.44 g/mol
SolubilitySoluble in DMSO
LogP2.0313
Polar Surface Area70.446 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors2

These properties indicate that the compound has suitable solubility for biological assays and potential bioavailability .

Applications

Scientific Uses

The compound has several promising applications:

  1. Medicinal Chemistry: It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors involved in disease pathways.
  2. Biological Research: Investigating its effects on cellular pathways could reveal insights into therapeutic mechanisms.
  3. Industrial Chemistry: It can act as an intermediate in synthesizing other complex organic molecules, facilitating advancements in chemical manufacturing processes.

Properties

CAS Number

1251626-13-7

Product Name

2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-methylphenyl)acetamide

IUPAC Name

2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(4-methylphenyl)acetamide

Molecular Formula

C20H25N3O4S

Molecular Weight

403.5

InChI

InChI=1S/C20H25N3O4S/c1-16-6-8-17(9-7-16)21-19(24)15-22-14-18(10-11-20(22)25)28(26,27)23-12-4-2-3-5-13-23/h6-11,14H,2-5,12-13,15H2,1H3,(H,21,24)

InChI Key

AKTOQQHOJGGIRW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCCC3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.